molecular formula C22H15ClN2O4S B2815943 7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-73-1

7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2815943
CAS RN: 886163-73-1
M. Wt: 438.88
InChI Key: OJLLNOYOVOFPMN-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Pyrrole is another heterocyclic organic compound with a five-membered ring, containing four carbon atoms and one nitrogen atom . Triazole is a nitrogenous heterocyclic moiety with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research on compounds with similar structural motifs focuses on developing synthetic methodologies that enable the creation of a wide variety of derivatives. For example, studies have detailed the synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones through multicomponent processes, offering a platform for generating diverse molecules with potential applications in drug discovery and material science (Vydzhak et al., 2021). These synthetic routes are significant for creating libraries of compounds with varied substituents, which can be screened for various biological or physical properties.

Organic Electronics and Material Science

Another application area for similar compounds is in the development of materials for organic electronics. For instance, the design and synthesis of conjugated polyelectrolytes incorporating pyrrolo[3,4-c]pyrrole motifs have shown promise in enhancing the efficiency of polymer solar cells by improving electron transport and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015). This research illustrates the potential of chromeno[2,3-c]pyrrole derivatives in photovoltaic applications, suggesting that the compound could be explored for similar uses.

Photophysical Properties and Sensing Applications

Derivatives of dihydrochromeno[2,3-c]pyrrole are also studied for their photophysical properties, with implications for sensing and optoelectronic devices. For example, the synthesis and study of diketopyrrolopyrrole derivatives have revealed their utility in optoelectronic materials due to their favorable absorption and emission characteristics (Zhang et al., 2014). The compound could similarly be explored for its photophysical properties, potentially contributing to the development of new materials for organic light-emitting diodes (OLEDs) or sensors.

properties

IUPAC Name

7-chloro-1-(3-methoxyphenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S/c1-11-8-16-14(10-15(11)23)19(26)17-18(12-4-3-5-13(9-12)28-2)25(21(27)20(17)29-16)22-24-6-7-30-22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLLNOYOVOFPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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